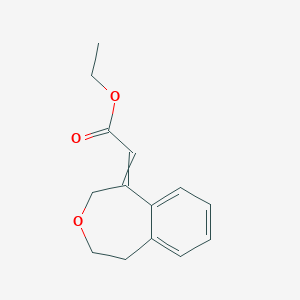
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate is an organic compound belonging to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxepin ring fused with an ethyl acetate moiety, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzoxepin ring. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin-5-carboxylic acid, while reduction could produce benzoxepin-5-ol.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzoxepin derivatives with potential pharmacological activities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate involves its interaction with specific molecular targets. The benzoxepin ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) on neuronal activity .
Comparación Con Compuestos Similares
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another benzoxepin derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate stands out due to its specific benzoxepin ring fused with an ethyl acetate moiety, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(15)9-12-10-16-8-7-11-5-3-4-6-13(11)12/h3-6,9H,2,7-8,10H2,1H3 |
Clave InChI |
PHERUQMYZUCUHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1COCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















